molecular formula C16H26BClN2O2Si B1531062 (4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid CAS No. 685513-99-9

(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Cat. No.: B1531062
CAS No.: 685513-99-9
M. Wt: 352.7 g/mol
InChI Key: XVQOBKBXSXMQNR-UHFFFAOYSA-N
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Description

(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a useful research compound. Its molecular formula is C16H26BClN2O2Si and its molecular weight is 352.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

Research highlights the use of triisopropylsilyl (TIPS) substituted compounds, akin to the queried chemical, in the synthesis of contracted and expanded meso-alkynyl porphyrinoids. These compounds, including triphyrin, corrole, porphyrin, and hexaphyrin, showcase diverse spectroscopic characteristics and structural versatility, essential for developing novel chromophores and macrocycles with potential applications in materials science and catalysis (Krivokapić, Cowley, & Anderson, 2003).

Development of Fluorescent Probes

The study on N2O-type benzopyrromethene boron complexes, synthesized from pyrrole, formylisoindole, and various boronic acids, reveals their intense red/near-infrared fluorescence. These dyes, thanks to their steric protection preventing aggregation, are promising for bioimaging and sensing applications, particularly as mitochondrially localizing fluorescent probes (Chen et al., 2017).

Exploration of New Chemical Reactions

A comprehensive study on the synthesis, reactivity, and metallocene activation of complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds offers valuable insights into the B-N coordination chemistry. This research opens up new pathways for the synthesis of zwitterions and ion pairs, which are active catalysts for olefin polymerization, highlighting the broad applicability of boron-nitrogen interactions in catalysis and materials science (Focante, Mercandelli, Sironi, & Resconi, 2006).

Biochemical Analysis

Biochemical Properties

(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a reagent in Suzuki–Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process . The nature of these interactions is primarily based on the compound’s ability to undergo transmetalation with palladium, which is a key step in the coupling reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of significant interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in Suzuki–Miyaura coupling reactions can indirectly affect cellular processes by enabling the synthesis of complex organic molecules that may act as inhibitors or activators of specific cellular pathways . Additionally, the compound’s interactions with enzymes and proteins can lead to changes in cellular metabolism and gene expression, further highlighting its impact on cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The primary mechanism involves its role in Suzuki–Miyaura coupling reactions, where it undergoes transmetalation with palladium, leading to the formation of carbon-carbon bonds . This process is facilitated by the compound’s unique structural features, which allow it to interact effectively with palladium and other biomolecules involved in the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the compound’s stability in various solvents and under different conditions can affect its reactivity and efficacy in biochemical reactions . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been observed to result in changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects observed at specific dosages, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any potential side effects. Understanding the dosage effects is essential for translating laboratory findings into practical applications in biochemical research and therapeutic development .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role in Suzuki–Miyaura coupling reactions highlights its involvement in metabolic processes that lead to the synthesis of complex organic molecules . Additionally, its interactions with specific enzymes can influence metabolic flux and metabolite levels, further underscoring its significance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function, highlighting the importance of studying its transport and distribution properties .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its biochemical activity. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

[4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BClN2O2Si/c1-10(2)23(11(3)4,12(5)6)20-8-7-13-15(18)14(17(21)22)9-19-16(13)20/h7-12,21-22H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQOBKBXSXMQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130374
Record name B-[4-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685513-99-9
Record name B-[4-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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